What is the chemical structure and exact mass of Azido-PEG3-TFP ester
What is the chemical structure and exact mass of Azido-PEG3-TFP ester
An In-depth Technical Guide to Azido-PEG3-TFP Ester: Structure, Reactivity, and Applications in Bioconjugation
Introduction
Azido-PEG3-TFP ester is a heterobifunctional crosslinker that has become an invaluable tool in the fields of bioconjugation, drug delivery, and molecular biology. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its chemical properties, reaction mechanisms, and practical applications. The molecule features three key components: an azide group for "click" chemistry, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a 2,3,5,6-tetrafluorophenyl (TFP) ester for efficient amine labeling. This unique combination allows for the elegant and specific covalent linkage of diverse molecular entities.
The PEG linker enhances the solubility and biocompatibility of conjugates, which is particularly beneficial for in vivo applications.[1] The azide functionality provides a bioorthogonal handle, enabling highly selective ligation to alkyne-containing molecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[2] On the other end, the TFP ester offers a robust method for conjugating to primary amines, such as those found on the surface of proteins (e.g., lysine residues) and amine-modified oligonucleotides.[3][4]
Chemical Structure and Exact Mass
The precise chemical structure of Azido-PEG3-TFP ester is fundamental to understanding its reactivity and function. It consists of an azidoethoxyethoxyethoxyacetyl group esterified with 2,3,5,6-tetrafluorophenol.
Caption: Chemical Structure of Azido-PEG3-TFP ester.
Based on this structure, the key physicochemical properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₇F₄N₃O₆ | Derived |
| Exact Mass (Monoisotopic) | 411.1057 g/mol | Calculated |
| Average Molecular Weight | 411.31 g/mol | Calculated |
| Purity | Typically >95% | [5] |
| Appearance | White solid to colorless oil | [6] |
| Solubility | Soluble in DMSO, DMF, Acetonitrile, Methylene Chloride | [4][7] |
| Storage Conditions | -20°C, desiccated | [7][8] |
Core Chemistry and Reaction Mechanisms
Amine Acylation via TFP Ester
The TFP ester is a highly efficient amine-reactive functional group. It reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, through nucleophilic acyl substitution to form a stable amide bond.
Key Advantages of TFP Esters:
-
Enhanced Stability: TFP esters are significantly more resistant to hydrolysis in aqueous media compared to their N-hydroxysuccinimide (NHS) ester counterparts.[4][7][9] This provides a wider window for performing conjugation reactions, leading to higher yields and better reproducibility.
-
Optimal pH: The optimal reaction pH for TFP esters is between 7.5 and 9.0, which is suitable for most proteins and biomolecules.[3][4]
Caption: TFP ester reaction with a primary amine.
Azide-Alkyne "Click" Chemistry
The azide group is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. The azide on the PEG linker can react with a terminal alkyne via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole linkage.[10] This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups.
Caption: Workflow for CuAAC "click" chemistry reaction.
Experimental Protocols
Protocol 1: Labeling of a Protein with Azido-PEG3-TFP Ester
This protocol provides a general method for labeling a protein with Azido-PEG3-TFP ester. The optimal protein concentration and linker-to-protein molar ratio should be determined empirically for each specific application.
Materials:
-
Protein of interest (e.g., IgG antibody)
-
Azido-PEG3-TFP ester
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-9.0[3]
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Zeba™ Spin Desalting Columns, dialysis cassettes)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.[11]
-
If the protein buffer contains primary amines (e.g., Tris or glycine), it must be exchanged with the Reaction Buffer.
-
-
Linker Preparation:
-
Conjugation Reaction:
-
Calculate the volume of the linker stock solution required to achieve the desired molar excess (typically 10- to 20-fold molar excess of linker over protein).
-
While gently vortexing the protein solution, slowly add the calculated volume of the linker stock solution.[3][11]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted TFP ester.[12]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts (tetrafluorophenol) by size-exclusion chromatography, dialysis, or using a desalting column.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-labeled protein from Protocol 1 to an alkyne-functionalized molecule.
Materials:
-
Azide-labeled protein
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate (CuSO₄): 10 mM stock in deionized water[10]
-
Sodium Ascorbate: 100 mM stock in deionized water (prepare fresh)[10]
-
Ligand (e.g., THPTA): 50 mM stock in deionized water (optional, but recommended to stabilize Cu(I) and improve efficiency)[10]
-
Reaction Buffer: PBS or other non-amine, non-azide containing buffer, pH 7.4
Procedure:
-
Reactant Preparation:
-
Catalyst Preparation (if using a ligand):
-
In a separate tube, mix the CuSO₄ stock solution with the ligand stock solution.
-
-
Reaction Initiation:
-
Add the copper/ligand complex to the protein/alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[10]
-
-
Incubation:
-
Gently mix the components.
-
Incubate at room temperature for 1-4 hours. Reaction progress can be monitored by SDS-PAGE or HPLC.[10]
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the copper catalyst, excess reagents, and byproducts.
-
Applications in Research and Drug Development
The versatility of Azido-PEG3-TFP ester makes it suitable for a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, leveraging the antibody's specificity to target cancer cells.
-
Fluorescent Labeling: Proteins, cells, or other biomolecules can be tagged with an azide group and subsequently labeled with a fluorescent alkyne probe for imaging applications.
-
Surface Immobilization: The TFP ester can be used to attach the linker to an amine-functionalized surface, presenting azide groups for the subsequent capture of alkyne-tagged molecules.
-
PEGylation: The incorporation of the PEG linker can improve the pharmacokinetic properties of therapeutic proteins and peptides, increasing their in vivo half-life and reducing immunogenicity.[1][14]
References
-
NextSDS. (n.d.). Azido-PEG3-TFP ester — Chemical Substance Information. Retrieved from [Link]
- Li, H., et al. (2018). Core-clickable PEG-branch-azide bivalent-bottle-brush polymers by ROMP: grafting-through and clicking-to. Polymer Chemistry.
-
The Joseph Lab. (2005). Amine-Reactive Probes. Retrieved from [Link]
-
ResearchGate. (2017). Which conditions for a copper-free click reaction between a DBCO-peptide and an azido PEG-ligand?. Retrieved from [Link]
- Vermilyea, S. (2024). IF Labeling Protocol. protocols.io.
-
Fürth lab. (n.d.). Antibody conjugation. Retrieved from [Link]
-
AxisPharm. (n.d.). Azido-PEG-PFP ester. Retrieved from [Link]
- Xiang, Z., et al. (2015). Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells.
-
National Center for Biotechnology Information. (n.d.). Azido-PEG3-NHS ester. PubChem Compound Database. Retrieved from [Link]
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